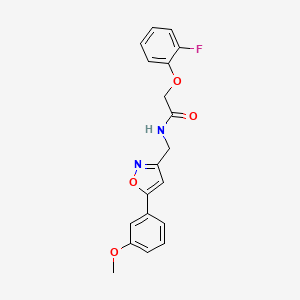
2-(2-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a fluorophenoxy group, an isoxazole ring, and a methoxyphenyl group, making it a subject of interest for researchers exploring new chemical entities with unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
-
Formation of the Isoxazole Ring:
- Starting with a suitable precursor such as 3-methoxybenzaldehyde, the isoxazole ring can be formed through a cyclization reaction with hydroxylamine hydrochloride under basic conditions to yield 5-(3-methoxyphenyl)isoxazole.
-
Attachment of the Fluorophenoxy Group:
- The next step involves the nucleophilic substitution reaction where 2-fluorophenol is reacted with an appropriate acylating agent to form 2-(2-fluorophenoxy)acetyl chloride.
-
Coupling Reaction:
- Finally, the coupling of 5-(3-methoxyphenyl)isoxazole with 2-(2-fluorophenoxy)acetyl chloride in the presence of a base such as triethylamine yields the target compound, this compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially altering the compound’s properties.
Reduction: The isoxazole ring can be reduced under specific conditions to form a more saturated ring structure.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of saturated isoxazole derivatives.
Substitution: Formation of substituted fluorophenoxy derivatives.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique electronic and steric properties.
Biology:
- Potential use as a probe in biochemical assays to study enzyme interactions.
- Investigated for its binding affinity to various biological targets.
Medicine:
- Explored for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Potential applications in the development of new materials with specific properties such as fluorescence or conductivity.
- Used in the synthesis of specialty chemicals and intermediates.
作用机制
The mechanism of action of 2-(2-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring and fluorophenoxy group can contribute to binding affinity and specificity, while the methoxy group may influence the compound’s solubility and bioavailability.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes involved in disease pathways.
Receptors: Binding to receptors to modulate signal transduction pathways.
Pathways: Involvement in pathways related to inflammation, cell proliferation, or apoptosis.
相似化合物的比较
2-(2-fluorophenoxy)-N-(phenylmethyl)acetamide: Lacks the isoxazole ring, potentially altering its biological activity.
2-(2-chlorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide: Substitution of fluorine with chlorine may affect its reactivity and binding properties.
2-(2-fluorophenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide: Positional isomer with the methoxy group at a different position, influencing its chemical and biological properties.
Uniqueness: 2-(2-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide is unique due to its specific combination of functional groups, which confer distinct electronic, steric, and pharmacological properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
2-(2-fluorophenoxy)-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c1-24-15-6-4-5-13(9-15)18-10-14(22-26-18)11-21-19(23)12-25-17-8-3-2-7-16(17)20/h2-10H,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJAFNVXGQYSMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Chloro-1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one](/img/structure/B2516449.png)
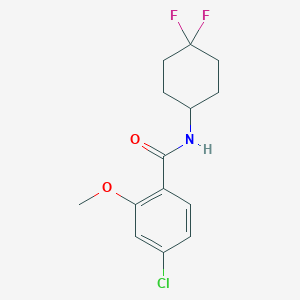
![N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIETHOXYBENZAMIDE](/img/structure/B2516455.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2516457.png)
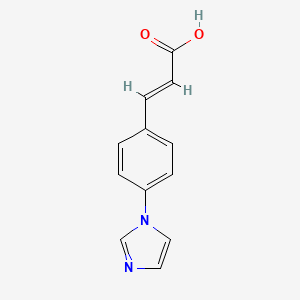
![1,5-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2516461.png)
![1-(4-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one](/img/structure/B2516462.png)
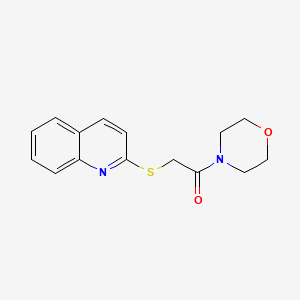
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B2516465.png)
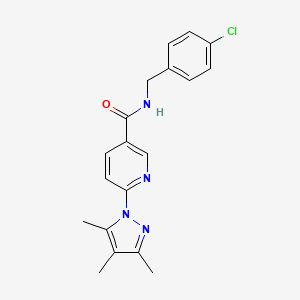
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2516467.png)
![2-(4-chlorophenyl)-N-(3-methoxypropyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2516468.png)
![Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B2516469.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2516471.png)
